molecular formula C18H16N2O3S B2858784 5-(4-Methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienenitrile CAS No. 339276-65-2

5-(4-Methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienenitrile

Cat. No. B2858784
CAS RN: 339276-65-2
M. Wt: 340.4
InChI Key: CYNIJVZHTUDTHY-CHWMWHQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a nitrile derivative that exhibits interesting biological properties, making it a promising candidate for drug development. In

Scientific Research Applications

Pharmacological Fragment for Inhibitor Synthesis

5-(Ethylsulfonyl)-2-methoxyaniline, a compound structurally related to 5-(4-Methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienenitrile, serves as a crucial pharmacological fragment in the synthesis of various protein-kinase inhibitors or enzyme modulators. It is particularly significant in creating potent VEGFR2 inhibitors, which play a key role in angiogenic processes. These inhibitors are used clinically for treating multiple tumor types, showcasing the compound's relevance in developing anticancer therapies (Murár, Addová, & Boháč, 2013).

Oxidation Studies

Methoxy substituted benzyl phenyl sulfides, related to the core structure of this compound, have been studied to understand the oxidation processes involving high-valent oxoruthenium compounds. These studies highlight the distinctions between oxidants reacting through single electron transfer versus direct oxygen atom transfer, contributing valuable insights into chemical reaction mechanisms (Lai, Lepage, & Lee, 2002).

Structural Analysis and Docking Studies

The crystal structure and molecular docking studies of tetrazole derivatives, including compounds with methoxyphenyl and phenylsulfonyl groups, elucidate their interactions within the active site of the cyclooxygenase-2 enzyme. This research demonstrates these compounds' potential as COX-2 inhibitors, providing a foundation for developing new anti-inflammatory agents (Al-Hourani et al., 2015).

properties

IUPAC Name

(2E,4E)-4-(benzenesulfonyl)-5-(4-methoxyanilino)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-23-16-11-9-15(10-12-16)20-14-18(8-5-13-19)24(21,22)17-6-3-2-4-7-17/h2-12,14,20H,1H3/b8-5+,18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNIJVZHTUDTHY-CHWMWHQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C=CC#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(\C=C\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.